molecular formula C9H13ClN2O2 B3373372 Ethyl 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylate CAS No. 100555-55-3

Ethyl 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B3373372
CAS No.: 100555-55-3
M. Wt: 216.66 g/mol
InChI Key: FJZBGVNATIIYMB-UHFFFAOYSA-N
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Description

Ethyl 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative characterized by a chloromethyl group at position 5, methyl groups at positions 1 and 3, and an ethyl carboxylate moiety at position 2. This compound belongs to a class of heterocyclic molecules with significant utility in medicinal chemistry and agrochemical research due to its reactive chloromethyl group, which serves as a versatile handle for further functionalization.

Synthetic routes for such pyrazole derivatives often involve regioselective halogenation. For example, analogous reactions using N-chlorosuccinimide (NCS) in solvents like ethyl acetate or tetrahydrofuran have been reported to yield chloromethyl-substituted heterocycles in high yields (e.g., 83% for ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate) . The chloromethyl group enhances reactivity, enabling applications in cross-coupling reactions or as intermediates in drug discovery pipelines.

Properties

IUPAC Name

ethyl 5-(chloromethyl)-1,3-dimethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-4-14-9(13)8-6(2)11-12(3)7(8)5-10/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZBGVNATIIYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylate features a five-membered aromatic pyrazole ring with two nitrogen atoms. Its molecular formula is C9H13ClN2O2C_9H_{13}ClN_2O_2 and it has a molecular weight of approximately 216.66 g/mol. The compound's structure includes a chloromethyl group, which enhances its reactivity and biological activity.

Agricultural Applications

One of the most notable applications of this compound is in agriculture , particularly as an insecticide. Research has demonstrated its efficacy against various pests, including:

  • Aphis fabae (black bean aphid)
  • Spodoptera exigua (beet armyworm)

The insecticidal properties are attributed to its ability to disrupt biological processes in target pests, making it a candidate for developing new pest management strategies. Studies indicate that some derivatives of this compound exhibit insecticidal activities comparable to established insecticides such as imidacloprid.

Pharmaceutical Applications

In the pharmaceutical sector, this compound has been investigated for its potential as a bioactive agent. Its unique structure allows for interactions with biological targets, including:

  • Enzyme inhibition
  • Receptor binding

These interactions may lead to the development of new therapeutic agents targeting various diseases. Further research is necessary to elucidate these mechanisms and optimize its pharmacological applications .

Biochemical Research

The compound's role in biochemical research is also significant. Its ability to interact with specific biological pathways makes it useful for studying:

  • Mechanisms of action in pest control
  • Potential therapeutic effects in human health
  • Interaction with cellular receptors

These studies can help in understanding the broader implications of this compound in both agricultural and medical fields .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS: 119169-63-0)

  • Structural Difference : Chloro substituent at position 4 instead of chloromethyl at position 3.
  • Impact : The absence of a reactive chloromethyl group limits its utility in further alkylation or nucleophilic substitution reactions.
  • Molecular Weight : 202.64 g/mol, slightly higher due to chlorine vs. chloromethyl substitution .

Ethyl 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (CAS: N/A, Sigma-Aldrich product)

  • Functional Group: Amino (-NH₂) group at position 5 instead of chloromethyl.
  • Reactivity: The amino group enables participation in condensation or diazotization reactions, contrasting with the electrophilic nature of chloromethyl.
  • Molecular Weight : 183.21 g/mol, lower due to the absence of chlorine .

Heterocyclic Core Modifications

Ethyl 5-(N-(3-Chloro-4-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate (CAS: 1238281-89-4)

  • Structural Feature : Sulfamoyl group linked to a chlorinated aromatic ring.

Ethyl 1-(3-Chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (CAS: 1017456-57-3)

  • Core Modification : Pyridinyl substituent at position 1 introduces a second heterocycle.
  • Impact : The electron-withdrawing pyridine ring may alter electronic properties and solubility compared to the dimethylpyrazole system .

Functional Group Variations

Ethyl 5-Azido-1H-pyrazole-4-carboxylate

  • Functional Group : Azido (-N₃) substituent at position 4.
  • Reactivity : The azide group enables click chemistry (e.g., Huisgen cycloaddition), offering orthogonal reactivity compared to chloromethyl .
  • Synthesis : Generated via triazenylpyrazole precursors and azido(trimethyl)silane, highlighting divergent synthetic pathways relative to NCS-mediated chlorination .

Data Tables

Table 1: Comparative Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Key Substituent Reactivity Profile
This compound 202.64* -CH₂Cl at C5 Electrophilic substitution
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate 202.64 -Cl at C4 Limited functionalization
Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate 183.21 -NH₂ at C5 Nucleophilic/condensation reactions
Ethyl 5-azido-1H-pyrazole-4-carboxylate 181.06 -N₃ at C5 Click chemistry

*Calculated based on analogous compounds .

Key Research Findings

Regioselectivity: Chlorination with NCS in non-acidic solvents (e.g., ethyl acetate) favors chloromethyl formation, while acidic conditions may lead to oxidation or rearrangement .

Biological Activity

Ethyl 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the field of agrochemicals. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Compound Overview

  • Molecular Formula : C9H12ClN2O2
  • Molecular Weight : Approximately 216.66 g/mol
  • Structure : The compound features a five-membered pyrazole ring with a chloromethyl substitution and a carboxylate group, enhancing its reactivity.

Insecticidal Properties

Research indicates that this compound exhibits notable insecticidal activity against various pests. In particular, it has shown effectiveness against Aphis fabae, a common agricultural pest. Studies have reported that certain derivatives of this compound demonstrate insecticidal efficacy comparable to established insecticides like imidacloprid.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for pest survival.
  • Receptor Binding : It could interact with biological receptors, leading to physiological changes detrimental to pests.

Further research is essential to elucidate these mechanisms and optimize the compound's application in pest management strategies .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their molecular formula and key features:

Compound NameMolecular FormulaKey Features
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylateC9H12N2O2Lacks chloromethyl group; used in similar applications
Ethyl 5-methyl-1H-pyrazole-4-carboxylateC8H10N2O2Methyl substitution instead of chloromethyl; different bioactivity
Ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylateC8H12ClN2O2Chloromethyl at different position; varies in biological efficacy

Case Studies and Research Findings

Multiple studies have highlighted the biological activity of pyrazole derivatives. For instance:

  • Antimicrobial Activity : Research has shown that pyrazole derivatives possess antimicrobial properties, which could extend to this compound .
  • Anti-inflammatory Properties : Similar compounds have been investigated for their anti-inflammatory effects, suggesting potential applications in therapeutic contexts beyond pest control .
  • Agrochemical Applications : The compound's role as an intermediate in the synthesis of agrochemicals underscores its importance in agricultural science .

Q & A

Q. What are the optimal laboratory synthesis conditions for Ethyl 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylate?

The synthesis typically involves cyclocondensation reactions under controlled conditions. Key steps include:

  • Reagents : Ethyl acetoacetate derivatives, chloroacetyl chloride, and phenylhydrazine as starting materials .
  • Solvents : Ethanol or water for solubility and reaction control .
  • Catalysts : Pyridine or triethylamine to enhance nucleophilic substitution efficiency .
  • Conditions : Refluxing at 60–80°C for 6–12 hours, followed by recrystallization in methanol or ethanol for purification .
    Methodological Note: Continuous flow reactors are recommended for reproducibility and yield optimization in small-scale syntheses .

Q. How do the substituents on the pyrazole ring influence the compound’s reactivity?

The chloromethyl (-CH2Cl) and methyl (-CH3) groups at positions 5 and 1/3, respectively, dictate reactivity:

  • Electrophilic Sites : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) due to its polar C-Cl bond .
  • Steric Effects : The 1,3-dimethyl groups hinder regioselectivity in substitution reactions, favoring para positions .
  • Ester Group : The ethyl carboxylate at position 4 allows hydrolysis to carboxylic acids for further derivatization .
    Experimental Tip: Use kinetic studies with varying nucleophiles (e.g., NaBH4 vs. LiAlH4) to map substituent effects .

Advanced Research Questions

Q. What methodologies resolve contradictions between spectroscopic data and crystallographic findings?

Discrepancies often arise from dynamic vs. static structural features. A systematic approach includes:

  • Crystallographic Refinement : Use SHELXL for high-resolution refinement to resolve bond-length ambiguities (e.g., C-Cl vs. C-CH2Cl) .
  • Hydrogen Bond Analysis : Apply graph-set analysis (via Mercury CSD 2.0) to compare hydrogen-bonding patterns in crystal packing with solution-state NMR data .
  • DFT Calculations : Validate NMR chemical shifts against computed geometries (B3LYP/6-31G*) to identify conformational flexibility .
    Case Study: A 2021 study resolved conflicting NOESY and XRD data by identifying temperature-dependent tautomerism .

Q. How can computational chemistry predict regioselectivity in nucleophilic substitutions?

Regioselectivity is governed by electronic and steric factors. Methodological steps include:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify electrophilic hotspots (e.g., chloromethyl vs. ester sites) .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict nucleophilic attack sites .
  • MD Simulations : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways using Amber or GROMACS .
    Validation: Compare predicted outcomes with experimental LC-MS/MS data for intermediates .

Q. What experimental strategies are effective for studying enzyme interactions?

To evaluate bioactivity (e.g., anti-inflammatory or antimicrobial effects):

  • Enzyme Assays : Use fluorescence quenching or SPR to measure inhibition constants (Ki) for target enzymes (e.g., cyclooxygenase-2) .
  • Docking Studies : Perform AutoDock Vina simulations to identify binding poses, validated by mutagenesis (e.g., Ala-scanning) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish competitive vs. non-competitive inhibition .
    Pitfall Alert: Address false positives by testing against structurally similar off-target enzymes (e.g., COX-1 vs. COX-2) .

Data Contradiction and Resolution

Q. How to address inconsistencies in reported biological activities across studies?

Common issues include assay variability and impurity profiles. Mitigation strategies:

  • Purity Validation : Use HPLC-DAD (>98% purity) and HRMS to confirm compound integrity .
  • Standardized Assays : Adopt CLSI guidelines for antimicrobial testing (e.g., MIC/MBC) to ensure reproducibility .
  • Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify outliers and consensus EC50 values .

Structural and Functional Analogues

Q. How to design analogues with enhanced bioactivity?

Leverage SAR insights from similar pyrazole derivatives:

  • Bioisosteric Replacement : Substitute Cl with CF3 (e.g., Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate) to improve metabolic stability .
  • Hybridization : Fuse with thiazole rings (e.g., Ethyl 2-(pyrazole-5-amido)-1,3-thiazole-4-carboxylate) to enhance kinase inhibition .
  • Prodrug Design : Convert the ester to a methylamide for improved BBB penetration in CNS-targeted drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Ethyl 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylate

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